molecular formula C11H13ClN4 B11871052 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871052
M. Wt: 236.70 g/mol
InChI Key: FJVMBXSJJQTXBC-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and a cyclohexyl group in its structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis methods for related compounds involve continuous flow processes, which can be adapted for large-scale production. These methods often use metalation/formylation sequences with bases like i-Pr2NMgCl·LiCl (MgDA) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.

    Cyclization Reactions: Formation of additional rings can enhance the compound’s stability and activity.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell growth and proliferation. This inhibition is achieved through essential hydrogen bonding interactions within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chloro group and a cyclohexyl group in 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from other similar compounds. These groups enhance its chemical stability and biological activity, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H13ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h6-7,9H,1-5H2

InChI Key

FJVMBXSJJQTXBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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